molecular formula C18H19ClO4 B3936532 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No. B3936532
M. Wt: 334.8 g/mol
InChI Key: URLDTDQJHFOQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue while minimizing the androgenic effects on other tissues. In

Scientific Research Applications

4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to have anabolic effects on muscle tissue, leading to increased muscle mass and strength. This makes it a promising candidate for the treatment of muscle wasting conditions such as sarcopenia and cachexia. Additionally, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde works by binding to and activating the androgen receptor in muscle tissue. This leads to an increase in protein synthesis and muscle growth. Unlike traditional androgenic steroids, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has a selective effect on muscle tissue and does not have the same androgenic effects on other tissues such as the prostate and skin.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has a dose-dependent effect on muscle mass and strength. In animal studies, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to increase muscle mass by up to 50% and strength by up to 70%. Additionally, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have a protective effect on neurons in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde is its selectivity for muscle tissue, which minimizes the androgenic effects on other tissues. Additionally, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has a long half-life, allowing for less frequent dosing. However, one limitation of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde is its low bioavailability, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for research on 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Additionally, further research is needed to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and bioavailability of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde to optimize its use in clinical settings.

properties

IUPAC Name

4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-13-10-15(5-6-16(13)19)22-8-3-9-23-17-7-4-14(12-20)11-18(17)21-2/h4-7,10-12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLDTDQJHFOQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6471565

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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